molecular formula C22H17N3O5S B12383696 Ret-IN-25

Ret-IN-25

货号: B12383696
分子量: 435.5 g/mol
InChI 键: DJUVEFGKMOGMIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Ret-IN-25 involves the creation of thieno[3,2-c]quinoline compounds. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thieno[3,2-c]quinoline core structure . Industrial production methods are not publicly detailed, but they likely involve standard organic synthesis techniques and purification processes.

化学反应分析

Ret-IN-25 undergoes various chemical reactions typical of kinase inhibitors. These include:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.

    Reduction: Similar to oxidation, reduction reactions are possible but not specifically documented.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not explicitly mentioned in the literature.

科学研究应用

Ret-IN-25 has several scientific research applications, particularly in the field of oncology:

    Chemistry: Used as a model compound for studying kinase inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways involving RET kinase.

    Medicine: Explored as a potential therapeutic agent for treating medullary thyroid carcinoma and other RET-dependent cancers.

    Industry: Utilized in the development of new anticancer drugs and therapies.

作用机制

Ret-IN-25 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The molecular targets include the RET kinase itself, and the pathways involved are primarily the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .

相似化合物的比较

Ret-IN-25 is compared with other RET kinase inhibitors such as selpercatinib and pralsetinib. These compounds also target the RET kinase but may differ in their efficacy, toxicity profiles, and specific applications. This compound is unique in its specific structure and the particular cancer cell lines it targets . Similar compounds include:

属性

分子式

C22H17N3O5S

分子量

435.5 g/mol

IUPAC 名称

ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate

InChI

InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26)

InChI 键

DJUVEFGKMOGMIX-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。